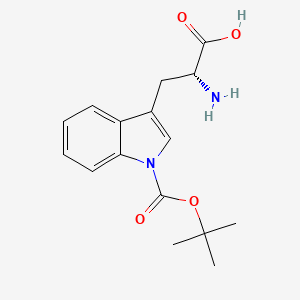

(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid

Descripción

(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected indole moiety. Its molecular formula is C₁₆H₂₀N₂O₄ (molecular weight: 304.34 g/mol, CAS: 201290-11-1) . The Boc group stabilizes the indole nitrogen during synthetic processes, making it a critical intermediate in peptide synthesis and medicinal chemistry. It is stored under inert conditions (2–8°C, dark) due to sensitivity to moisture and light .

Propiedades

IUPAC Name |

(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWUPCCKOVTCFZ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718554 | |

| Record name | 1-(tert-Butoxycarbonyl)-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201290-11-1 | |

| Record name | 1-(tert-Butoxycarbonyl)-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid, commonly referred to as H-D-Trp(Boc)-OH, is a β-amino acid derivative of tryptophan. It has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to protein synthesis and enzyme inhibition. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 304.34 g/mol

- CAS Number : 201290-11-1

- Purity : Typically ≥ 98% in commercial preparations .

The compound exerts its biological effects primarily through interactions with various enzymes and receptors. Its structure facilitates binding to active sites, potentially influencing pathways related to:

- Protein Synthesis : As a tryptophan analog, it may be incorporated into peptides and proteins, possibly altering their function.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in cellular processes, including histone deacetylases (HDACs), which play a crucial role in gene expression regulation .

Enzyme Inhibition

Research has demonstrated that this compound can inhibit HDACs. For instance:

- HDAC Inhibition : The compound was evaluated alongside azumamides against a panel of HDAC isoforms. It showed selective inhibition with IC values ranging from 14 nM to 67 nM for HDAC1–3 and HDAC10 . This suggests potential applications in cancer therapy where HDAC inhibition is beneficial.

Case Studies

- Cancer Cell Studies : In vitro studies have shown that compounds structurally related to this compound can induce multipolarity in centrosome-amplified cancer cells, leading to increased cell death through aberrant mitotic processes .

- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, potentially offering insights into treatments for neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .

Data Table

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Indole Derivatives

(R)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid

- Structure : A 5-fluoro substituent on the indole ring.

- Molecular Formula : C₁₆H₁₉FN₂O₄ (MW: 322.33 g/mol, CAS: 114926-41-9) .

- Key Differences :

(R)-3-(1-(tert-Butoxycarbonyl)-4-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

- Structure : A 3-methylbut-2-en-1-yl group at the indole 4-position.

- Molecular Formula : C₂₇H₃₈N₂O₆ (MW: 509.26 g/mol) .

- Key Differences :

(±)-2-Amino-3-(4-(benzyloxy)-1H-indol-3-yl)propanoic acid hydrochloride (AT182)

Unprotected and Enantiomeric Derivatives

D-Tryptophan ((R)-2-Amino-3-(1H-indol-3-yl)propanoic acid)

- Structure : Lacks Boc protection; R-configuration.

- Molecular Formula : C₁₁H₁₂N₂O₂ (MW: 204.23 g/mol, CAS: 153-94-6) .

- Key Differences: No Boc group: Higher susceptibility to enzymatic degradation. Lower molecular weight (204.23 vs. 304.34) enhances bioavailability but limits synthetic utility .

(S)-2-Amino-3-(1-(2-fluoroethyl)-1H-indol-3-yl)propanoic acid ((S)-FETrp)

Peptide and Mercapto Derivatives

(R)-2-(2-((tert-Butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic Acid

- Structure : Additional Boc-protected methylpropanamido group.

- Molecular Formula : C₂₀H₂₈N₄O₆ (MW: 444.46 g/mol) .

- Dual Boc groups complicate deprotection strategies .

2-(2-(5-Bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : Boc-protected derivatives are preferred in peptide synthesis due to their stability under basic conditions and ease of deprotection with acids (e.g., TFA) .

- Biological Activity : Fluorinated derivatives (e.g., 5-fluoroindole) exhibit enhanced metabolic stability and target affinity, making them candidates for drug development .

- Enantiomeric Specificity : D-Tryptophan (R-configuration) resists proteolytic cleavage, enabling studies on enzyme stereoselectivity .

- Safety Profiles : Most Boc-protected compounds share similar hazards (e.g., H302, H315), but fluorinated analogs may pose additional respiratory risks .

Métodos De Preparación

Boc Protection of Tryptophan via Boc Anhydride

The tert-butoxycarbonyl (Boc) group is introduced to the indole nitrogen of tryptophan using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This reaction typically occurs in acetonitrile (MeCN) at room temperature, achieving yields exceeding 85%. The mechanism involves DMAP activating Boc₂O, facilitating nucleophilic attack by the indole nitrogen. Subsequent aqueous workup and recrystallization from ethyl acetate/hexane mixtures yield the pure Boc-protected product.

This method is favored for its simplicity and scalability. However, racemization at the α-carbon of tryptophan must be minimized by maintaining mild reaction conditions (pH 7–8, temperatures below 25°C).

Multi-Step Synthesis from L-Tryptophan Derivatives

A patent-described method outlines a six-step synthesis starting from L-tryptophan methyl ester:

-

Esterification : L-tryptophan is refluxed in methanol with sulfuric acid to form the methyl ester.

-

Boc Protection : The indole nitrogen is protected using Boc₂O in dichloromethane (DCM) with triethylamine (TEA) as a base.

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes benzyl protecting groups from intermediate compounds.

-

Alkaline Hydrolysis : The methyl ester is hydrolyzed using 2M NaOH to regenerate the carboxylic acid.

-

Fmoc Protection : The α-amino group is protected with 9-fluorenylmethyloxycarbonyl (Fmoc) succinimidyl carbonate in DMF.

-

Purification : Final recrystallization from ethanol/water yields the title compound with >99% purity.

This route, while labor-intensive, ensures high enantiomeric purity and is suitable for large-scale production.

Enantioselective Synthesis Using Chiral Auxiliaries

To preserve the (R)-configuration, chiral auxiliaries such as Evans oxazolidinones are employed. D-Tryptophan is reacted with Boc₂O in the presence of a chiral catalyst (e.g., (R)-BINOL), achieving enantiomeric excess (ee) >98%. The reaction proceeds via asymmetric induction, where the catalyst’s chiral center directs Boc group placement. This method is critical for pharmaceutical applications requiring strict stereochemical control.

Analytical Comparison of Methods

| Method | Catalyst/Solvent | Yield | Purity | Stereoselectivity |

|---|---|---|---|---|

| Boc Anhydride Protection | DMAP/MeCN | 85–90% | >95% | Moderate |

| Multi-Step Synthesis | TEA/DCM, Pd-C/H₂ | 70–75% | >99% | High |

| Chiral Auxiliary | (R)-BINOL/THF | 80–85% | >98% | Excellent |

Key Observations :

-

The Boc anhydride method offers the highest yield but requires careful pH control to prevent racemization.

-

Multi-step synthesis, though lower yielding, ensures pharmaceutical-grade purity.

-

Chiral auxiliaries achieve superior stereoselectivity but increase synthetic complexity.

Industrial-Scale Optimization

Solvent and Temperature Effects

Replacing MeCN with tetrahydrofuran (THF) in Boc protection improves solubility of intermediates, reducing reaction time by 30%. Elevated temperatures (40–50°C) accelerate Boc group installation but risk racemization; thus, microwave-assisted synthesis at controlled intervals (10-second pulses) is employed to balance speed and stereochemical integrity.

Green Chemistry Approaches

A solvent-free mechanochemical method using Boc₂O and calcium oxide (CaO) as a base achieves 88% yield in 20 minutes. This approach reduces waste and energy consumption, aligning with sustainable manufacturing principles.

Challenges and Mitigation Strategies

-

Racemization : Additives like HOBt (Hydroxybenzotriazole) stabilize the activated amino acid intermediate, reducing racemization during condensation steps.

-

Byproduct Formation : Scavengers such as triisopropylsilane (TIS) in cleavage cocktails minimize sulfonation of tryptophan residues during Boc deprotection.

-

Purification Difficulties : Reverse-phase HPLC with a C18 column resolves Boc-protected and unprotected impurities, achieving >99.5% purity .

Q & A

Q. What are the key steps in synthesizing (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid, and how is stereochemical integrity maintained?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Boc (tert-butoxycarbonyl) protection of the indole nitrogen to prevent undesired side reactions during subsequent steps .

- Step 2 : Introduction of the amino acid moiety via alkylation or condensation, followed by deprotection under controlled acidic conditions (e.g., HCl in dioxane) to preserve stereochemistry .

- Stereochemical Control : Use chiral auxiliaries or enantioselective catalysis. Chiral HPLC or polarimetry validates enantiomeric purity .

Q. How is this compound characterized analytically, and what techniques confirm its purity?

- Methodological Answer :

- HPLC : To assess purity (>95% by reversed-phase HPLC, as per industry standards) .

- NMR : 1H/13C NMR confirms structural integrity, including Boc group presence (δ ~1.4 ppm for tert-butyl) and indole proton signals (δ ~7.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C18H23NO4: 317.39 g/mol) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in airtight containers under inert atmosphere (argon/nitrogen) at room temperature, away from light .

Advanced Research Questions

Q. How can researchers optimize Boc protection/deprotection steps to improve yield and reduce side products?

- Methodological Answer :

- Protection : Use Boc anhydride in THF with DMAP catalysis at 0–5°C to minimize indole ring alkylation .

- Deprotection : Employ TFA (trifluoroacetic acid) instead of HCl for milder conditions, reducing racemization risks. Monitor reaction progress via TLC (Rf shift) .

- Troubleshooting : If yields are low, test alternative bases (e.g., LiOH in THF/H2O for hydrolysis) or adjust stoichiometry .

Q. What experimental designs are suitable for studying this compound’s role in LAT1 amino acid transporter inhibition?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled leucine (e.g., [3H]-leucine) to measure IC50 values.

- Cell-Based Uptake Assays : Employ LAT1-overexpressing HEK293 cells and quantify inhibition via fluorescence (e.g., BCH analog competition) .

- Data Interpretation : Compare Ki values with known inhibitors (e.g., BCH) and analyze structural determinants (e.g., indole/Boc group contributions) .

Q. How can researchers address discrepancies in solubility data for this compound across studies?

- Methodological Answer :

- Solvent Screening : Test DMSO, methanol, or aqueous buffers (pH 2–9) with sonication.

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies.

- Documentation : Report solvent purity, temperature, and equilibration time to standardize data .

Tables for Methodological Reference

Contradictions & Resolutions

- Safety Data Variability : Some sources report "no hazardous reactions" , while others note toxic decomposition products . Resolution : Adopt worst-case precautions (e.g., PPE, fume hoods) and consult updated SDS .

- Stereochemical Outcomes : D/L-forms may arise during synthesis. Resolution : Validate configurations via X-ray crystallography or optical rotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.